molecular formula C9H25BN2 B597932 Triethylborane-1,3-diaminopropane CAS No. 148861-07-8

Triethylborane-1,3-diaminopropane

Cat. No. B597932
CAS RN: 148861-07-8
M. Wt: 172.123
InChI Key: IJUCBZFJEAVADL-UHFFFAOYSA-N
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Description

Triethylborane-1,3-diaminopropane is an organic compound with the chemical formula C9H23BN2 . It is a colorless liquid with low volatility . It is a weak base that reacts with acids . This compound is stable in air, but unstable in water and acids .


Synthesis Analysis

The preparation method of this compound is relatively simple. One common method of preparation is to react triethylborane and 1,3-propanediamine under appropriate conditions to produce the desired product . This reaction is usually carried out under an inert atmosphere to prevent the presence of oxygen and moisture from adversely affecting the reaction product .


Molecular Structure Analysis

The molecular formula of this compound is C9H25BN2 . The molar mass is 172.1192 .


Chemical Reactions Analysis

This compound is mainly used as a catalyst and ligand, and is widely used in organic synthesis reactions . It can participate in various reaction types such as oxidation reaction, nucleophilic substitution reaction, and hydrogenation reaction .


Physical And Chemical Properties Analysis

This compound is a colorless liquid with low volatility . It is a weak base that reacts with acids . This compound is stable in air, but unstable in water and acids . The molar mass is 172.1192 .

Scientific Research Applications

  • Polymer Synthesis : Triethylborane-1,3-diaminopropane can be used in phototriggered in-situ generation of triethylborane for polymer synthesis under air. This process involves the photolysis of 1,3-diamino-propane-triethylborane in the presence of an acid generator, releasing triethylborane which then initiates acrylate polymerization (Lalevée et al., 2012).

  • Catalysis in Organic Synthesis : In a study, Ni(acac)(2) catalyzes homoallylation of aldehydes with 1,3-dienes in the presence of triethylborane, serving as a reducing agent. This reaction proceeds at room temperature and is highly regioselective and stereoselective (Kimura et al., 2006).

  • Photocontrolled Polymerization : this compound is used in a photocontrolled reversible addition-fragmentation chain transfer (RAFT) polymerization process under ambient conditions. This involves initiating polymerization through a 1,3-diaminopropane-triethylborane complex, demonstrating temporal and spatial control of photopolymerization (Peng et al., 2022).

  • Spectroscopic Studies in Coordination Chemistry : this compound has been studied in the context of its interactions in metallic complexes. This includes examining the coordination geometries and metal-ligand bond parameters in various complexes (Zameeruddin et al., 1993).

  • Asymmetric Alkylation in Organic Synthesis : The compound can be used in the asymmetric alkylation of aldehydes, exhibiting high enantioselectivity for aromatic and unsaturated aldehydes (Ukon & Harada, 2008).

  • Radical Reactions in Organic Synthesis : this compound is involved in radical addition reactions, such as the stereoselective radical addition of R3SiH to acetylenes and reduction of alkenyl iodides, demonstrating its versatility in organic synthesis (Miura et al., 1993).

  • Solvent Effects in Radical Cyclization : The compound has been studied for its role in triethylborane-induced atom-transfer radical cyclization in water, highlighting the significant solvent effects in such reactions (Yorimitsu et al., 2000).

Mechanism of Action

Target of Action

Triethylborane-1,3-diaminopropane (TEB-DAP) is primarily used as a radical generator for polymerization . It targets olefins, such as 2-methylanthraquinone, and initiates their polymerization . The primary role of TEB-DAP is to facilitate the formation of polymers at ambient temperatures or lower, thereby reducing the time required for curing .

Mode of Action

TEB-DAP interacts with its targets (olefins) through a process known as radical polymerization . This process involves the generation of radicals, which are highly reactive due to their unpaired electrons. These radicals can initiate a chain reaction that leads to the formation of polymers . The interaction of TEB-DAP with its targets results in the formation of active macromolecules .

Biochemical Pathways

The key biochemical pathway affected by TEB-DAP is the polymerization of olefins . This process involves the conversion of small molecules (monomers) into large chains or networks (polymers). The downstream effects of this pathway include the production of polypropylene and polyethylene .

Pharmacokinetics

This suggests that it may have good solubility and could be distributed effectively in a liquid medium. It’s also noted to be air sensitive and moisture sensitive , which could impact its stability and hence, its bioavailability.

Result of Action

The primary result of TEB-DAP’s action is the formation of polymers . It enables the production of valuable biaryls from pyridines and related heterocycles . Additionally, it’s used as a key reagent in the reduction of aldehydes, ketones, carboxylic acids, amides, and olefins .

Action Environment

The action of TEB-DAP is influenced by environmental factors. It’s noted to be air sensitive and moisture sensitive , suggesting that its action, efficacy, and stability could be affected by exposure to air and moisture. Therefore, reactions involving TEB-DAP are usually carried out under an inert atmosphere to prevent the presence of oxygen and moisture from adversely affecting the reaction product .

Safety and Hazards

Triethylborane-1,3-diaminopropane is relatively stable under general conditions, but it is still necessary to pay attention to safe use . Contact with strong acids, strong oxidants, high temperatures, and open flames should be avoided to prevent accidents . Appropriate protective equipment such as gloves, safety glasses, and laboratory clothing must be worn during operation . In addition, it should be used in a well-ventilated place to avoid the accumulation of harmful vapors .

Future Directions

Triethylborane-1,3-diaminopropane is a polyolefin radiation initiator . It can be used in the production of polypropylene and polyethylene by polymerizing olefins, such as 2-methylanthraquinone, at low energy . This method has been shown to give photocurable polyolefin plastics with benzophenones and coumarin as substrates .

properties

IUPAC Name

propane-1,3-diamine;triethylborane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15B.C3H10N2/c1-4-7(5-2)6-3;4-2-1-3-5/h4-6H2,1-3H3;1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUCBZFJEAVADL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CC)(CC)CC.C(CN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H25BN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

148861-07-8
Record name Boron, triethyl(1,3-propanediamine-κN)-, (T-4)
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